

gloriosine colchicine binding site overlap validation

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Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

Cat. No.: S580066

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Binding Affinity and Interaction Profile

The table below summarizes the key characteristics of how gloriosine and colchicine interact with the tubulin protein.

Feature	Gloriosine	Colchicine
Binding Score	-7.5 kcal/mol [1]	-7.4 kcal/mol [1]
Binding Site Overlap	>85% with colchicine [1]	Reference molecule [1]
Key Hydrophobic Interactions	Interacts with 14 residues, including β Asn350 and β Val351 [1]	Interacts with 13 residues [1]
Hydrogen Bonding	No hydrogen bond formation [1]	Forms a hydrogen bond with α Ser178 [1]
Structural Difference	Formamide group at C-7 of ring B [1]	Acetamide group at C-7 of ring B [1]

Biological and Pharmacological Activity

The table below compares the observed effects and drug-like properties of gloriosine and colchicine.

Aspect	Gloriosine	Colchicine
Antiproliferative Activity (IC₅₀)	32.61 - 100.28 nM (across 15 human cancer cell lines) [2]	Used as a positive control in studies [2]
Mitotic Index Effect	Reduces mitotic index to ~14% (control ~24%) [1]	Well-established mitotic inhibitor [1]
Observed Cellular Abnormalities	Condensed C-metaphase chromosomes, enlarged nucleus [1]	Classic mitotic arrest and disruption [1]
Drug-likeness (Lipinski's Rule)	Compliant [1]	Compliant [1]
Toxicity (LD₅₀)	6 mg/kg (Class II toxicity) [1]	Known for a narrow therapeutic index [3]

Detailed Experimental Insights

For a deeper understanding, here is a breakdown of the key experimental methodologies and findings.

- In Silico Docking Protocols:** Molecular docking studies were performed to predict how gloriosine interacts with tubulin. The protein structure used was often the tubulin-RB3 stathmin-like domain complex (T2R), with the colchicine binding site defined as the target region [4] [5]. The binding pose of gloriosine was validated by superimposing it with the co-crystallized structure of colchicine (e.g., from PDB code 1SA0), confirming a high degree of spatial overlap [1] [5].
- Mechanism of Action:** Both compounds bind primarily at the interface of α and β -tubulin, a site known as the colchicine binding site (CBS) [1] [6]. This binding prevents the tubulin heterodimer from adopting a straight conformation, which is necessary for its polymerization into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis [4] [5].
- In Vivo and Cellular Validation:** The anti-mitotic effects of gloriosine have been confirmed in several laboratory models. In the *Allium cepa* (onion) root tip model, gloriosine treatment induced **C-metaphase**, a state where chromosomes are condensed but not aligned, due to the lack of a spindle apparatus [1]. Transmission Electron Microscopy (TEM) further revealed cells with enlarged nuclei and increased nuclear material, hallmarks of mitotic disruption [1]. Additionally, gloriosine showed

significant anti-proliferative activity against a diverse panel of human cancer cell lines while exhibiting selectivity over normal breast cells [2].

Experimental Workflow Visualization

To help you visualize the integrated approach used in these studies, the following diagram outlines the key experimental workflow from in-silico analysis to biological validation.



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Conclusion for Researchers

The collective data strongly suggests that gloriosine is a potent microtubule-targeting agent with a mechanism of action highly similar to colchicine. Its **>85% binding site overlap**, superior in-silico binding score, and proven efficacy in inducing mitotic arrest and selective cytotoxicity in cancer cells make it a compelling candidate for further investigation [1] [2].

- **Potential as a Lead Compound:** Gloriosine's structural similarity yet distinct interactions (such as engaging additional hydrophobic residues) could be exploited to develop analogs with improved efficacy or a better safety profile compared to colchicine [1].
- **Research Directions:** Future work is needed to fully assess its pharmacokinetics, in vivo toxicity, and efficacy in mammalian models, and to understand if it can overcome certain resistance mechanisms associated with other tubulin-targeting drugs [6].

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